2,2-Dipropylvaleronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dipropylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHTDIOUIVENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201563 | |
| Record name | 2,2-Dipropylvaleronitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-48-7 | |
| Record name | 2,2-Dipropylpentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Dipropylvaleronitrile | |
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| Record name | NSC915 | |
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| Record name | 2,2-Dipropylvaleronitrile | |
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| Record name | 2,2-dipropylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2-DIPROPYLVALERONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 2,2 Dipropylvaleronitrile and Its Analogs
Strategies for Introducing the Nitrile Functionality into Sterically Hindered Carbon Frameworks
The synthesis of nitriles bearing sterically congested carbon frameworks, such as 2,2-dipropylvaleronitrile, presents unique challenges to synthetic chemists. The steric hindrance around the reaction center often impedes traditional nucleophilic substitution reactions. Consequently, a range of advanced synthetic methodologies has been developed to efficiently introduce the nitrile functionality into these challenging molecular architectures.
Alkylation and Amination Pathways for Valeronitrile (B87234) Derivatives
Alkylation of pre-existing nitrile compounds serves as a direct route to more complex structures. For instance, the alkylation of valeronitrile can be performed to introduce substituents at the α-position. However, creating a quaternary center, as in this compound, through sequential alkylation can be challenging due to steric hindrance and the need for strong bases.
A notable approach involves the reductive alkylation of nitriles with ketones. For example, valeronitrile can be reacted with ketones in the presence of a cobalt catalyst and hydrogen gas to yield secondary amines. nih.govresearchgate.net While this method primarily leads to amines, it demonstrates a pathway for functionalizing nitriles. nih.govresearchgate.net Another strategy is the photocatalyzed site-selective C-H to C-C conversion of aliphatic nitriles, which allows for the introduction of alkyl groups at positions other than the α-carbon. For example, the reaction of valeronitrile with dimethyl maleate (B1232345) in the presence of a photocatalyst preferentially yields the γ-substituted product. acs.org
Amination pathways also offer routes to functionalized nitrile derivatives. The reductive amination of nitriles with secondary amines can produce tertiary amines. google.com Additionally, a patented process describes the alkylation of butyronitrile (B89842) derivatives followed by reductive alkylation to produce 2-isopropyl-2-phenyl-5-(N-methyl-2-phenylethylamino)-valeronitrile derivatives, showcasing a multi-step approach to complex valeronitrile structures. google.comgoogle.com
Transition-Metal-Catalyzed Cyanation Approaches
Transition-metal catalysis has emerged as a powerful tool for the formation of C-CN bonds, especially for sterically hindered substrates. These methods often provide milder reaction conditions and broader substrate scope compared to traditional methods.
Palladium-catalyzed cyanation reactions have been extensively studied. Efficient systems using Pd/CM-phos catalysts can achieve the cyanation of sterically hindered aryl chlorides at relatively low temperatures. organic-chemistry.org Furthermore, palladium catalysis enables the decarbonylative cyanation of aryl carboxylic acids, providing a route to aryl nitriles. organic-chemistry.org A "cut-and-sew" reaction of isocyanides catalyzed by palladium can also synthesize bulky nitriles with an all-carbon quaternary center. acs.org
Copper-catalyzed reactions offer an economical and effective alternative. Photoinduced, copper-catalyzed cyanation of unactivated secondary and tertiary alkyl chlorides can proceed at room temperature using inexpensive CuI. organic-chemistry.orgnih.gov This method is tolerant of various functional groups and represents a significant advancement in the cyanation of alkyl halides. organic-chemistry.orgnih.gov Copper catalysts have also been used for the cyanation of terminal alkynes. scielo.br
Nickel-catalyzed cyanations have also proven effective for the synthesis of alkyl nitriles from alkyl halides or mesylates using less toxic cyanide sources like Zn(CN)2. researchgate.netorganic-chemistry.org These reactions exhibit good functional group tolerance and can be applied to both primary and secondary alkyl electrophiles. organic-chemistry.org A nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols has been developed for the synthesis of axially chiral nitriles. nih.gov
Base-Promoted Reactions for Highly Substituted Nitriles
Base-promoted reactions are fundamental in nitrile synthesis, particularly for creating α-substituted derivatives. The use of strong bases allows for the deprotonation of the α-carbon, generating a carbanion that can then react with an electrophile.
For the synthesis of highly substituted nitriles, including those with quaternary centers, strong bases like lithium diisopropylamide (LDA) are often employed to deprotonate α-alkylated nitriles, which can then be further alkylated. acs.org The Kolbe nitrile synthesis, a classic method, involves the reaction of alkyl halides with metal cyanides. wikipedia.org The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be advantageous for sterically hindered electrophiles, minimizing side reactions. wikipedia.org
A metal-free, one-pot method for preparing aromatic nitriles from electron-rich aromatics involves treatment with POCl3 and DMF, followed by molecular iodine in aqueous ammonia (B1221849). organic-chemistry.org Furthermore, a desulfonylative Smiles rearrangement of N-acyl (2-nitrophenyl)sulfonamides provides a route to aliphatic nitriles, including sterically hindered ones, without the need for toxic metal cyanides. thieme-connect.com
Cascade and Multicomponent Reactions for Nitrile Construction
Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules, including highly substituted nitriles, by combining several reaction steps in a single pot.
The Strecker reaction, a classic MCR, combines an amine, a carbonyl compound, and a cyanide source to produce α-amino nitriles. numberanalytics.commdpi.com This reaction can be extended to form complex molecules in a single step. numberanalytics.commdpi.com A three-component strategy involving the cobalt-catalyzed C-H bond activation and sequential addition to dienes and an electrophilic cyanating reagent has been developed to construct C(sp³)-CN bonds containing quaternary centers. nih.gov Another three-component reaction utilizes [1.1.1]propellane, AIBN as a cyanoalkyl source, and various diaryl disulfides to synthesize alkyl nitrile BCP derivatives. acs.org
Visible-light-promoted three-component reactions of diazo compounds, nitriles, and carboxylic acids can yield imide products through a nitrile ylide intermediate. organic-chemistry.org Chemoenzymatic cascades have also been developed, for example, starting from a carboxylic acid, which is reduced to an aldehyde, followed by in situ oxime formation and subsequent enzymatic dehydration to the nitrile. nih.gov This approach highlights the integration of biocatalysis into cascade reactions for nitrile synthesis. nih.gov
| Reaction Type | Key Features | Relevant Compounds |
| Alkylation of Valeronitrile | Introduction of alkyl groups at the α-position. | Valeronitrile |
| Reductive Amination | Conversion of nitriles to tertiary amines. | Fatty nitriles |
| Transition-Metal-Catalyzed Cyanation | Milder conditions, broader scope for hindered substrates. | Aryl chlorides, Alkyl halides |
| Base-Promoted Reactions | Synthesis of α-substituted and highly substituted nitriles. | Alkyl halides, N-acyl (2-nitrophenyl)sulfonamides |
| Cascade/Multicomponent Reactions | Atom-economical synthesis of complex nitriles. | Aldehydes, Amines, Dienes |
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules containing a nitrile group is of significant interest due to their prevalence in bioactive compounds and their utility as synthetic intermediates. chemistryviews.org Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of sterically hindered nitriles, such as derivatives of this compound, requires sophisticated catalytic systems.
Biocatalytic and Chemocatalytic Strategies for Stereocontrol
Both biocatalytic and chemocatalytic approaches have been successfully employed to control the stereochemistry during nitrile synthesis. bohrium.comntu.edu.sg
Biocatalytic Strategies:
Enzymes offer remarkable stereocontrol in chemical transformations. Aldoxime dehydratases have been utilized for the cyanide-free, enantioselective synthesis of chiral nitriles from racemic aldoximes. chemistryviews.orgmdpi.com By using either the (E)- or (Z)-isomer of the aldoxime substrate, different enantiomers of the nitrile product can be favored. chemistryviews.org Halohydrin dehalogenases have been engineered for the biocatalytic enantioselective cyanation of various epoxides, yielding chiral β-hydroxy nitriles with excellent optical purities. bohrium.comacs.orgfigshare.com These enzymatic methods can be applied to the large-scale synthesis of enantiocomplementary products. bohrium.comacs.orgfigshare.com Biocatalytic cascade reactions have also been developed for the kinetic resolution of racemic nitriles. nih.gov Myoglobin-mediated carbene transfer catalysis has been used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. nih.govrochester.edu
Chemocatalytic Strategies:
Chemocatalysis provides a versatile toolkit for asymmetric synthesis. Synergistic palladium and phase-transfer catalysis has been used for the asymmetric synthesis of chiral acyclic nitriles containing α-all-carbon quaternary stereocenters. ntu.edu.sg This method utilizes an intramolecular palladium-catalyzed decarboxylative allylic alkylation to generate tertiary α-cyano carbanions, with enantioselective control achieved through ion-pairing with a chiral phase-transfer catalyst. ntu.edu.sg Rare-earth metal catalysts, specifically chiral bis(oxazolinato) complexes, have been shown to be effective in the highly enantioselective addition/hydroamidination of nitriles to allylamines, producing chiral imidazolines. chinesechemsoc.org Nickel-catalyzed desymmetric cyanation of biaryl diallylic alcohols provides access to axially chiral allylic nitriles with high yields and excellent enantioselectivities. nih.gov
| Strategy | Catalyst/Enzyme | Key Transformation | Stereochemical Outcome |
| Biocatalysis | Aldoxime Dehydratase | Dehydration of racemic aldoximes | Enantioselective synthesis of chiral nitriles chemistryviews.org |
| Biocatalysis | Halohydrin Dehalogenase | Cyanation of epoxides | Enantioselective synthesis of chiral β-hydroxy nitriles bohrium.comacs.orgfigshare.com |
| Biocatalysis | Myoglobin | Carbene transfer to olefins | Diastereo- and enantioselective synthesis of cyclopropanes nih.govrochester.edu |
| Chemocatalysis | Palladium/Phase-Transfer Catalyst | Decarboxylative allylic alkylation | Asymmetric synthesis of nitriles with quaternary stereocenters ntu.edu.sg |
| Chemocatalysis | Chiral Rare-Earth Metal Complex | Addition/hydroamidination of nitriles | Enantioselective synthesis of chiral imidazolines chinesechemsoc.org |
| Chemocatalysis | Nickel/Chiral Ligand | Desymmetric allylic cyanation | Enantioselective synthesis of axially chiral nitriles nih.gov |
Chelation-Controlled and Substrate-Controlled Stereoselective Routes
While this compound itself is an achiral molecule, the synthesis of its chiral analogs, which possess a stereocenter at the α-carbon, necessitates precise control over stereochemistry. Chelation-controlled and substrate-controlled strategies are powerful tools for achieving high diastereoselectivity in such syntheses.
Chelation involves the formation of a cyclic complex between a substrate containing a Lewis basic functional group and a metal ion, which locks the molecule into a rigid conformation. egrassbcollege.ac.in This conformational restriction dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one stereoisomer. egrassbcollege.ac.in In the synthesis of α,α-disubstituted nitrile analogs, a chelating group (e.g., hydroxyl, alkoxy) positioned near the reaction center can direct alkylation or other bond-forming reactions. egrassbcollege.ac.inacs.org For instance, the alkylation of metalated nitriles can be highly stereocontrolled by the presence of an adjacent, chiral lithium alkoxide, which enforces a specific configuration through chelation. acs.org Lewis acids with strong coordinating metals like Zn(II) and Ti(IV) are particularly effective at inducing chelation control, especially at low temperatures. libguides.com
Substrate control, conversely, relies on the intrinsic steric and electronic properties of the starting material to direct the stereochemical outcome of a reaction, without the need for an external chelating agent. barc.gov.in The steric bulk of substituents on the chiral substrate can hinder the approach of a reagent from one face, thereby favoring attack from the less hindered side. egrassbcollege.ac.in For example, in the addition of organometallic reagents to carbonyl compounds, the existing stereocenter influences the formation of a new one. egrassbcollege.ac.in This principle is fundamental in creating densely functionalized molecules with multiple stereocenters. barc.gov.in
The stereoselective synthesis of complex molecules often employs these control mechanisms. For example, the synthesis of (−)-monatin, a high-intensity sweetener, was successfully achieved using a chelation-controlled cycloaddition of a nitrone in the presence of MgBr₂·OEt₂. rsc.org Similarly, palladium-catalyzed cascade reactions have been used for the highly stereoselective synthesis of complex heterocyclic structures, where the stereochemistry is dictated by the syn-addition of an organopalladium complex to a triple bond within the substrate. beilstein-journals.org
Table 1: Comparison of Stereoselective Control Strategies for Nitrile Analog Synthesis
| Control Strategy | Principle | Key Factors | Typical Reagents/Conditions | Outcome |
|---|---|---|---|---|
| Chelation Control | Formation of a rigid cyclic complex between the substrate and a metal ion directs nucleophilic attack. egrassbcollege.ac.in | Presence of a chelating group (e.g., -OH, -OR), choice of metal ion (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺), low temperature. acs.orglibguides.com | Organometallic reagents (e.g., Grignard, organolithium), Lewis acids (e.g., MgBr₂, TiCl₄). egrassbcollege.ac.inrsc.org | High diastereoselectivity, often predictable based on the chelated intermediate. msu.edu |
| Substrate Control | Inherent steric and electronic features of the substrate guide the reaction pathway. barc.gov.in | Steric bulk of substituents, conformational preferences of the substrate. egrassbcollege.ac.in | Varies widely depending on the specific reaction (e.g., reductions, additions). | Stereoselectivity is dependent on the specific substrate; may be less predictable than chelation control. mdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves developing methods that are more energy-efficient, use safer chemicals, and generate less waste. athensjournals.gr Key areas of focus include the use of environmentally friendly reaction conditions and the design of protocols that maximize atom economy while minimizing waste. beilstein-journals.org
Traditional chemical syntheses often rely on large quantities of volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health risks. Solvents can account for 50-80% of the mass in a typical batch chemical process and are a major driver of energy consumption. acs.org Green chemistry seeks to replace these hazardous solvents with safer alternatives or to eliminate them entirely.
Solvent-free, or neat, reaction conditions represent an ideal scenario, where the reactants themselves act as the reaction medium. niscpr.res.inniscpr.res.inresearchgate.net These reactions can often be accelerated using microwave irradiation, which provides rapid and efficient heating, leading to shorter reaction times and higher yields. niscpr.res.inniscpr.res.in For instance, aldehydes can be converted to nitriles in a one-pot, solvent-free reaction with hydroxylamine (B1172632) hydrochloride under microwave irradiation, with reactions completing in as little as one minute. niscpr.res.inniscpr.res.in
Another innovative approach is the use of deep eutectic solvents (DESs). organic-chemistry.org DESs are mixtures of compounds that have a much lower melting point than their individual components. organic-chemistry.org They are often biodegradable, non-toxic, have low vapor pressure, and can be prepared from inexpensive starting materials like choline (B1196258) chloride and urea (B33335). organic-chemistry.org A DES composed of choline chloride and urea has been shown to act as both a catalyst and a solvent for the synthesis of nitriles from aldehydes under solvent-free conditions, providing good to excellent yields and allowing for the reuse of the solvent system. organic-chemistry.org Biocatalytic methods using aldoxime dehydratases also offer a green alternative, as they operate under mild conditions and can be performed in aqueous media or even solvent-free systems with high substrate loads. mdpi.com
Table 2: Overview of Green Reaction Conditions for Nitrile Synthesis
| Method | Description | Advantages | Example |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture directly and efficiently. niscpr.res.in | Rapid reaction rates, higher yields, reduced side reactions, energy efficiency. athensjournals.gr | One-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride and catalytic pyridine. niscpr.res.inniscpr.res.in |
| Deep Eutectic Solvents (DESs) | A mixture of hydrogen bond donors and acceptors that forms a liquid at a lower temperature than its components. organic-chemistry.org | Low cost, low toxicity, biodegradability, reusability, acts as both solvent and catalyst. organic-chemistry.org | Synthesis of nitriles from aldehydes using a choline chloride-urea DES. organic-chemistry.org |
| Solvent-Free (Neat) Conditions | Reactions are conducted without any solvent. researchgate.net | Eliminates solvent waste, simplifies purification, reduces environmental impact. acs.org | Heating aldehydes with hydroxylamine hydrochloride at 100°C. researchgate.net |
| Biocatalysis | Employs enzymes (e.g., aldoxime dehydratases) to catalyze the reaction. mdpi.com | Mild reaction conditions (pH, temperature), high selectivity, cyanide-free, sustainable. mdpi.com | Conversion of aldoximes to nitriles in aqueous media or neat substrates. mdpi.com |
Atom-Economical and Waste-Minimizing Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A reaction with high atom economy maximizes the use of starting materials and inherently generates less waste. rsc.org The goal is to design synthetic routes that favor addition reactions over substitution or elimination reactions, as the former tend to have 100% atom economy. rsc.org
Waste minimization extends beyond atom economy to encompass the entire process, including the reduction of by-products, the recycling of catalysts and solvents, and the avoidance of hazardous reagents. p2infohouse.orgomu.edu.tr A comprehensive waste minimization strategy involves analyzing every step of a process to identify where waste is generated and implementing changes to reduce or eliminate it. p2infohouse.orgijfmr.com This can involve process optimization, material recycling, and the adoption of cleaner technologies. numberanalytics.com
For nitrile synthesis, atom-economical protocols focus on converting starting materials like aldehydes or alcohols directly into nitriles with minimal loss of atoms in by-products. For example, electrochemical methods can enable multi-component reactions with high atom economy in the absence of external catalysts or oxidants. rsc.org Tandem reactions, where multiple transformations occur in a single pot, are also highly desirable as they reduce the need for intermediate purification steps, thus saving solvents and energy and reducing waste. acs.org
Effective waste management practices include segregating waste streams to facilitate recycling and recovery of valuable materials. ijfmr.com In the context of producing this compound, this would involve recycling solvents, recovering and reusing catalysts, and designing the process to minimize the formation of unwanted side products, thereby aligning with both economic and environmental sustainability goals. ijfmr.comieomsociety.org
Table 3: Protocols for Improving Atom Economy and Minimizing Waste
| Protocol | Description | Green Chemistry Benefit |
|---|---|---|
| Tandem/Cascade Reactions | Multiple bond-forming events occur in a single operation without isolating intermediates. acs.org | Reduces solvent use, energy consumption for purification, and overall waste. acs.org |
| Catalytic Processes | Use of small amounts of catalysts (e.g., metal complexes, enzymes) to drive reactions, which can often be recycled and reused. rsc.org | Reduces stoichiometric waste, enables more efficient reaction pathways. organic-chemistry.org |
| Solvent & Catalyst Recycling | Recovering and reusing solvents and catalysts after the reaction is complete. organic-chemistry.orgomu.edu.tr | Minimizes raw material consumption and waste disposal costs. numberanalytics.com |
| Use of Renewable Feedstocks | Sourcing starting materials from biological or renewable sources instead of petrochemicals. athensjournals.grrsc.org | Reduces dependence on fossil fuels and promotes a circular economy. rsc.org |
| Process Optimization | Fine-tuning reaction parameters (temperature, pressure, concentration) to maximize yield and minimize by-product formation. ijfmr.comnumberanalytics.com | Increases efficiency and reduces the generation of waste at the source. p2infohouse.org |
Reactivity and Transformational Chemistry of 2,2 Dipropylvaleronitrile
Functional Group Interconversions of the Nitrile Moiety
The nitrile group of 2,2-dipropylvaleronitrile is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amides, amines, and tetrazoles. scribd.comslideshare.net
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. pressbooks.pubresearchgate.net This process can be catalyzed by either acid or base. chemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by proton transfer, leads to the formation of a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid. pressbooks.pub
In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an intermediate that, after protonation, yields an imidic acid. chemistrysteps.com This imidic acid tautomerizes to an amide. chemistrysteps.com Continued heating in the basic solution will then hydrolyze the amide to a carboxylate salt. chemistrysteps.comlibretexts.orgyoutube.com
Table 1: General Conditions for Nitrile Hydrolysis
| Product | Reagents & Conditions |
|---|---|
| Carboxylic Acid | H₃O⁺ (aq), reflux |
This table provides a general overview of the conditions for nitrile hydrolysis.
Reduction to Amines and Aldehydes
The nitrile group can be reduced to form either primary amines or aldehydes. pressbooks.pubwikipedia.org The choice of reducing agent and reaction conditions determines the final product.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will completely reduce the nitrile to a primary amine. pressbooks.pubwikipedia.org The reaction proceeds by the addition of two hydride ions to the carbon-nitrogen triple bond. pressbooks.pub Catalytic hydrogenation using catalysts such as Raney nickel is also an effective method for producing primary amines. wikipedia.org
To obtain an aldehyde, a milder reducing agent is required. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. pressbooks.pubwikipedia.org DIBAL-H adds one hydride equivalent to the nitrile, forming an imine intermediate which is then hydrolyzed upon aqueous workup to yield the aldehyde. wikipedia.org
Table 2: Reagents for Nitrile Reduction
| Product | Reagent(s) |
|---|---|
| Primary Amine | 1. LiAlH₄, ether; 2. H₂O |
| Primary Amine | H₂, Raney Ni |
This table summarizes common reagents used for the reduction of nitriles to amines and aldehydes.
Cycloaddition Reactions, including Tetrazole Formation
Nitriles can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazoles. organic-chemistry.orgrsc.orgajgreenchem.com This reaction is a powerful method for the synthesis of these important nitrogen-containing heterocycles. The reaction typically involves treating the nitrile with sodium azide (B81097) in the presence of a catalyst. ajgreenchem.comorganic-chemistry.org Various catalysts, including zinc salts and organocatalysts, have been shown to promote this transformation. organic-chemistry.org Microwave irradiation has also been utilized to accelerate the reaction. organic-chemistry.org The formation of the tetrazole ring occurs via a 1,3-dipolar cycloaddition mechanism. nih.gov
Reactions Involving the Alpha-Carbon and Adjacent Stereocenters of this compound
While this compound itself lacks alpha-hydrogens and therefore cannot form an enolate at the carbon adjacent to the nitrile group, the principles of alpha-carbon chemistry are crucial for understanding the reactivity of related nitriles that do possess these acidic protons. wvu.edumsu.edu
Nucleophilic Addition and Michael-Initiated Ring Closure Reactions
In nitriles with alpha-hydrogens, the formation of an enolate anion creates a potent nucleophile. sketchy.comwizeprep.com This enolate can then participate in nucleophilic addition reactions. A key example of this reactivity is the Michael reaction, where the enolate adds to an α,β-unsaturated carbonyl compound in a conjugate addition fashion. youtube.commasterorganicchemistry.comwikipedia.org This reaction is a valuable carbon-carbon bond-forming method. masterorganicchemistry.com The initial adduct can sometimes undergo a subsequent intramolecular reaction, leading to a Michael-initiated ring closure, which is a powerful strategy for the synthesis of cyclic compounds. researchgate.net
Radical Transformations and Carbon-Carbon Cleavage Reactions
Radical reactions can lead to transformations at or adjacent to the nitrile group. While less common than ionic reactions, radical processes can initiate C-C bond cleavage. academie-sciences.frrsc.org For instance, under certain conditions, radical intermediates can be generated which may undergo fragmentation. academie-sciences.fr Photoredox catalysis has emerged as a powerful tool for initiating such radical transformations, including the cleavage of C-C bonds. nih.govresearchgate.net In some cases, the presence of a superoxide (B77818) radical has been shown to mediate the cleavage of C-F bonds at the alpha-carbon of perfluorocarboxylic acids, a reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2-dipropylpentanenitrile |
| Carboxylic Acid |
| Amide |
| Amine |
| Aldehyde |
| Lithium aluminum hydride |
| Diisobutylaluminium hydride |
| Raney nickel |
| Sodium azide |
| Tetrazole |
| Zinc salts |
| Enolate |
| α,β-unsaturated carbonyl compound |
| Superoxide radical |
Coordination Chemistry of the Nitrile Group in this compound Complexes
There is no specific information available in the searched results regarding the coordination complexes of this compound. The following subsections are based on the general behavior of nitrile ligands in coordination chemistry.
Metal-Nitrile Interactions and Ligand Competition
Nitriles are known to be versatile, yet generally weakly coordinating, monodentate ligands that bind to metal centers through the nitrogen atom's lone pair of electrons. nih.gov The interaction is typically an end-on σ-donation from the nitrogen to an empty orbital on the metal. The strength of this metal-nitrile bond is influenced by both the electronic properties of the nitrile and the nature of the metal center. In the theoretical case of this compound, the electron-donating nature of the three propyl groups attached to the α-carbon would slightly increase the electron density on the nitrile nitrogen, potentially enhancing its ability to donate to a metal center compared to less substituted nitriles.
In a competitive ligand environment, a sterically hindered and weakly coordinating ligand like this compound would likely be easily displaced by stronger, less bulky ligands such as phosphines, amines, or chelating ligands like 2,2'-bipyridine. wikipedia.orgbiointerfaceresearch.com The bulky propyl groups would create significant steric hindrance around the coordination site, likely limiting the stability of its metal complexes and favoring coordination to less sterically demanding metal centers.
Table 1: Theoretical Coordination Properties of this compound
| Property | Description | General Reference |
| Coordination Mode | Monodentate, end-on via Nitrogen lone pair | nih.gov |
| Bonding | Primarily σ-donation | nih.gov |
| Ligand Strength | Weakly coordinating | nih.gov |
| Steric Hindrance | High, due to three propyl groups | N/A |
| Ligand Competition | Likely to be replaced by stronger donor ligands | wikipedia.orgbiointerfaceresearch.com |
Role of Nitrile-Functionalized Ligands in Catalysis
While there is no specific research on the catalytic role of this compound, the broader class of nitrile-functionalized ligands is significant in catalysis. Nitrile groups can be incorporated into more complex ligand scaffolds to modulate the electronic and steric properties of a metal catalyst. wikipedia.org For instance, nitrile moieties can act as electron-accepting groups to stabilize low-valent metal centers, which can be crucial in catalytic cycles. wikipedia.org
In some catalytic reactions, the nitrile group itself can be activated by the metal center. osti.gov This can lead to transformations such as the addition of nucleophiles to the carbon-nitrogen triple bond. Furthermore, nitrile-containing ligands have been explored in various cross-coupling reactions, where they can influence the efficiency and selectivity of the catalyst. wikipedia.orgtcichemicals.com For example, in nickel-catalyzed reactions, nitrile-containing additives can promote reductive elimination and disfavor side reactions like β-hydride elimination. wikipedia.org Given its structure, this compound is a simple aliphatic nitrile and lacks the extended π-systems found in more sophisticated ligands like benzonitrile, which limits its potential for electronic modulation of a catalyst. wikipedia.org Its primary role, if used as a ligand or solvent in catalysis, would likely be as a weakly coordinating agent that can be easily displaced during the catalytic cycle.
Table 2: Potential Roles of Nitrile Ligands in Catalysis
| Catalytic Role | Mechanism/Effect | General Reference |
| Stabilization of Low-Valent Metals | Acts as an electron-acceptor | wikipedia.org |
| Promotion of Reductive Elimination | Favors product formation over side reactions | wikipedia.org |
| Substrate Activation | Metal coordination activates the C≡N bond for transformation | osti.gov |
| Modulation of Catalyst Properties | Influences steric and electronic environment of the metal | wikipedia.org |
Mechanistic Investigations into 2,2 Dipropylvaleronitrile Reactions
Elucidation of Reaction Pathways and Catalytic Cycles
The formation of 2,2-dipropylvaleronitrile and related compounds often proceeds through complex reaction mechanisms involving multiple steps and the generation of transient species. Understanding these pathways is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Catalytic cycles, in particular, offer a renewable pathway for the reaction, where the catalyst is regenerated after each cycle. These cycles typically involve the formation of catalyst-substrate complexes, intramolecular rearrangements, and product release.
In multicomponent reactions that could lead to structures analogous to this compound, the catalytic cycle often begins with the formation of an intermediate from two of the starting materials, facilitated by a catalyst. nih.gov This intermediate then reacts with the other components to form the final product, regenerating the catalyst in the process. nih.gov The specific nature of the catalyst and the substrates determines the precise pathway and the efficiency of the cycle. nih.gov
Kinetic analyses are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates are influenced by the concentrations of reactants and catalysts. The rate law for a reaction is an equation that links the reaction rate with the concentrations of the reactants and is determined experimentally. youtube.comutexas.edu
For a hypothetical reaction leading to this compound, a kinetic study would involve systematically varying the initial concentrations of the starting materials and the catalyst while measuring the initial rate of product formation. youtube.com The data obtained would then be used to determine the order of the reaction with respect to each component. youtube.com
For a general reaction: A + B → C (in the presence of a catalyst Cat)
The rate law can be expressed as: Rate = k[A]x[B]y[Cat]z
Where:
k is the rate constant.
[A] , [B] , and [Cat] are the molar concentrations of the reactants and catalyst.
x , y , and z are the orders of the reaction with respect to A, B, and the catalyst, respectively. These exponents are determined experimentally. youtube.com
Table 1: Hypothetical Kinetic Data for a Reaction Forming a this compound Analogue
| Experiment | Initial [Reactant A] (M) | Initial [Reactant B] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁴ |
| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10⁻⁴ |
From this hypothetical data, one could deduce the rate law. Comparing experiments 1 and 2, doubling the concentration of Reactant A doubles the rate, indicating a first-order dependence on [A]. Comparing experiments 1 and 3, changing the concentration of Reactant B has no effect on the rate, indicating a zero-order dependence on [B]. Comparing experiments 1 and 4, doubling the catalyst concentration doubles the rate, indicating a first-order dependence on the catalyst. Therefore, the rate law would be: Rate = k[A]¹[B]⁰[Catalyst]¹ = k[A][Catalyst].
Reaction intermediates are transient chemical species that are formed from the reactants and proceed to form the products. taylorandfrancis.com Their identification and characterization are critical for confirming a proposed reaction mechanism. nih.gov Due to their high reactivity and short lifetimes, detecting intermediates can be challenging. nih.gov
In reactions forming complex nitriles, intermediates can include species like iminium ions, enamines, or metal-coordinated complexes. nih.govethz.ch Techniques for their identification include:
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry can sometimes be used to directly observe intermediates, especially if they can be stabilized at low temperatures.
Trapping Experiments: A highly reactive "trapping" agent is introduced to the reaction mixture to react with the intermediate, forming a stable product that can be isolated and characterized. nih.gov
Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway and predict the structures and energies of potential intermediates. nih.gov
For instance, in a multicomponent reaction involving an aldehyde, an amine, and another nucleophile, a common pathway involves the initial formation of an iminium ion intermediate from the aldehyde and amine. ethz.ch This electrophilic intermediate is then attacked by the nucleophile.
The transition state is the highest energy point along the reaction coordinate between reactants and products. libretexts.org Its structure and energy determine the activation energy (Ea) of the reaction, which is a key factor controlling the reaction rate. Characterizing the transition state is often done through computational methods (like DFT), as they are too fleeting to be observed experimentally. These calculations can provide information about the geometry and electronic structure of the transition state.
The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined experimentally by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius and Eyring equations.
Activation Energy (Ea): Represents the minimum energy required for a reaction to occur. A lower Ea leads to a faster reaction. libretexts.org
Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state.
Entropy of Activation (ΔS‡): The change in entropy when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants, which is common in reactions where two or more molecules combine.
These parameters provide deeper insight into the nature of the rate-determining step. libretexts.org
Role of Catalyst Design in Mechanistic Control and Efficiency
Catalyst design is a cornerstone of modern chemical synthesis, enabling control over reaction pathways, rates, and selectivity. ugent.benih.gov The choice of catalyst can dramatically alter the mechanism of a reaction, leading to different products or improving the yield and stereoselectivity of a desired product. rsc.org
Catalysis can be broadly classified into two types: homogeneous and heterogeneous.
Homogeneous Catalysis: The catalyst exists in the same phase as the reactants (e.g., all are in solution). senecalearning.comsavemyexams.com Homogeneous catalysts are often molecular species, such as organometallic complexes or organic molecules. senecalearning.com They typically offer high activity and selectivity due to well-defined active sites. nih.gov The catalytic cycle in homogeneous catalysis often involves the coordination of reactants to the catalyst, a series of transformations within the coordination sphere, and finally, the release of the product and regeneration of the catalyst. senecalearning.com
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst with liquid or gas reactants). wikipedia.org These catalysts are often metals or metal oxides supported on a solid material. rsc.orgresearchgate.net Key steps in heterogeneous catalysis include the adsorption of reactants onto the catalyst surface, reaction on the surface, and desorption of the product. wikipedia.org Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and potential for reuse. rsc.org
In the context of synthesizing nitriles like this compound, both types of catalysis could be employed. A homogeneous catalyst might offer precise control over the stereochemistry, while a heterogeneous catalyst might be preferred for industrial-scale production due to easier handling and separation. wikipedia.orgrsc.org
In organometallic catalysis, the ligands bound to the metal center play a crucial role in modulating the catalyst's properties and, consequently, the reaction's outcome. researchgate.net Ligands are molecules or ions that donate electrons to the central metal atom. By changing the ligands, one can fine-tune the steric and electronic properties of the catalyst. rwth-aachen.de
Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which can enhance its reactivity in certain steps of the catalytic cycle (e.g., oxidative addition). Conversely, electron-withdrawing ligands decrease electron density, which can be beneficial for other steps (e.g., reductive elimination). lehigh.edu
Steric Effects: The size and shape of the ligands create a specific steric environment around the metal center. This can influence which substrates can bind to the catalyst and how they orient themselves, thereby controlling selectivity (e.g., regioselectivity or enantioselectivity). nih.gov
For example, in a cross-coupling reaction to form a C-C bond, the choice of phosphine (B1218219) ligand on a palladium catalyst can determine the rate, yield, and even the stereochemical outcome of the reaction. researchgate.net A bulky ligand might favor the formation of one regioisomer over another, while a chiral ligand can be used to produce an enantiomerically enriched product. nih.govfrontiersin.org The design and selection of ligands are therefore critical for achieving high efficiency and selectivity in catalytic reactions. rsc.org
Influence of Solvent and Other Reaction Parameters on Mechanism
The mechanistic pathways of reactions involving this compound are significantly influenced by the choice of solvent and other key reaction parameters such as temperature, pressure, and catalysts. These factors can alter reaction rates, selectivity, and even the nature of the products formed by affecting the stability of intermediates and transition states.
The solvent plays a critical role in reactions involving nitriles. For instance, in reactions that proceed via nitrile anions, the solvent's polarity and ability to solvate ions are paramount. acs.org The choice of solvent can dictate the stereochemistry of cyclization reactions involving nitrile anions, suggesting that the transition state geometry is sensitive to the solvent environment. acs.org In the context of substitution versus elimination (SN2 vs. E2) reactions, which are fundamental in organic synthesis, solvation can dramatically shift the balance. nih.gov Strong solvation of the nucleophile/base can weaken its reactivity, potentially favoring the less sterically demanding SN2 pathway over the E2 pathway. nih.gov
For the α-alkylation of nitriles, a reaction relevant to the synthesis of compounds like this compound, the solvent is a key parameter. In a study on the cobalt-catalyzed α-alkylation of nitriles with primary alcohols, toluene (B28343) was identified as the optimal solvent for achieving high yields. organic-chemistry.org The reaction conditions, including the base and temperature, are also crucial for the success of this transformation. organic-chemistry.org
The reduction of nitriles to primary amines is another common transformation where reaction parameters are critical. This can be achieved using various reducing agents and conditions, such as LiAlH₄ in a non-aqueous solvent like dry ether, or through catalytic hydrogenation with hydrogen gas over a metal catalyst at high temperatures and pressures. studymind.co.uk Similarly, the hydrolysis of nitriles to carboxylic acids is typically performed under reflux with an acid, where the temperature and concentration of the acid are key parameters. studymind.co.uk
The following tables summarize the influence of various solvents and reaction parameters on different types of reactions that this compound could undergo, based on established principles for nitrile chemistry.
Table 1: Influence of Solvent on the Alkylation of Nitriles
| Solvent | Polarity | Expected Effect on Alkylation of this compound | Reference |
| Toluene | Non-polar | Favorable for achieving high yields in certain catalytic alkylation processes. | organic-chemistry.org |
| Dichloromethane | Polar aprotic | Can influence the competition between substitution and elimination pathways. | nih.gov |
| Water | Polar protic | Strong solvation can weaken the nucleophile, potentially altering the reaction pathway. | nih.gov |
| Ethanol | Polar protic | Can act as a reactant in certain reduction reactions or influence catalyst activity. | studymind.co.uk |
| Dry Ether | Non-polar | Commonly used for reactions with strong reducing agents like LiAlH₄. | studymind.co.uk |
Table 2: Effect of Reaction Parameters on Nitrile Reactions
| Parameter | Reaction Type | Influence on the Mechanism of this compound Reactions | Reference |
| Temperature | Alkylation | Higher temperatures (e.g., 140°C) can be required to drive the reaction to completion. | organic-chemistry.org |
| Temperature | Hydrolysis | Reflux conditions are typically necessary for the acid-catalyzed hydrolysis to a carboxylic acid. | studymind.co.uk |
| Pressure | Catalytic Hydrogenation | High pressure is often required for the reduction of the nitrile group to an amine. | studymind.co.uk |
| Catalyst | Alkylation | A well-defined molecular cobalt complex has been shown to be effective for α-alkylation. | organic-chemistry.org |
| Catalyst | Reduction | Metal catalysts such as nickel or platinum are used for catalytic hydrogenation. | studymind.co.uk |
| Base | Alkylation | A base, such as KOH, is often used in conjunction with a catalyst to facilitate the reaction. | organic-chemistry.org |
Computational Chemistry Approaches for 2,2 Dipropylvaleronitrile Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like 2,2-Dipropylvaleronitrile. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy states.
Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is a powerful tool for calculating the ground state properties of this compound, such as its electron density, total energy, and molecular structure. researchgate.net The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgnih.gov This approach is computationally less expensive than other high-level methods, making it suitable for a wide range of chemical systems. wikipedia.org
DFT calculations can provide valuable insights into the energetics of this compound, including its stability and the energies of its different conformations. By minimizing the energy functional with respect to the electron density, the ground state energy and the corresponding electron density can be determined. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Nitrile System
| Property | Calculated Value | Unit |
| Ground State Energy | -XXX.XXXX | Hartrees |
| Dipole Moment | X.XX | Debye |
| C≡N Bond Length | X.XXX | Ångströms |
| C-C-C Bond Angle | XXX.X | Degrees |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods and basis sets.
Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods aim for high accuracy in describing the electronic wavefunction and, consequently, the molecular properties. wikipedia.org For this compound, ab initio calculations can provide a more rigorous description of its electronic structure compared to semi-empirical or some DFT approaches.
Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) methods. wikipedia.orgarxiv.org While HF theory provides a foundational approximation, post-Hartree-Fock methods like MP and CC incorporate electron correlation to achieve higher accuracy. nih.gov These methods are computationally more demanding but can be crucial for obtaining precise electronic energies and understanding subtle electronic effects that govern the reactivity of the nitrile group in this compound. trygvehelgaker.no The choice of method and basis set is critical in balancing accuracy with computational cost. wikipedia.orgarxiv.org
A significant application of computational chemistry is the elucidation of reaction mechanisms, which involves identifying the transition states that connect reactants to products. solubilityofthings.com For reactions involving this compound, such as nucleophilic additions to the nitrile group, computational methods can map out the potential energy surface. tau.ac.il
Transition state theory (TST) is a fundamental concept used to understand reaction rates. fossee.in Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. libretexts.org A key feature of a transition state is that it represents a saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. github.io By calculating the energy difference between the reactants and the transition state (the activation energy), chemists can predict the feasibility and rate of a reaction. solubilityofthings.com Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between reactants and products, providing a detailed picture of the reaction pathway. libretexts.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com
The solvent environment can significantly influence the reactivity of a molecule. numberanalytics.comfrontiersin.org For this compound, the polarity of the solvent can affect the stability of reactants, transition states, and products, thereby altering reaction rates and equilibria. numberanalytics.com Computational solvation models are essential for capturing these effects. numberanalytics.com
These models can be broadly categorized into explicit and implicit solvent models. Explicit solvent models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions but at a high computational cost. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with specific dielectric properties, offering a more computationally efficient way to account for bulk solvent effects. numberanalytics.com The choice of solvation model is crucial for accurately predicting how the nitrile group's reactivity in this compound is modulated by the surrounding solvent. numberanalytics.com
In the context of enzymatic reactions or catalysis where a nitrile-containing molecule like this compound acts as a substrate, understanding the dynamics of its binding to an active site is crucial. nih.gov Molecular dynamics simulations are a powerful tool for studying these ligand-substrate interactions. biorxiv.orgbiorxiv.org
MD simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding. nih.govnih.gov They can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound complex. mdpi.com By simulating the system over time, researchers can observe the dynamic process of ligand entry, binding, and potential conformational rearrangements within the active site, providing insights that are often difficult to obtain through experimental methods alone. plos.orgbiorxiv.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govconicet.gov.ar In the context of this compound derivatives, QSAR/QSPR studies provide a powerful framework for understanding how structural modifications influence their chemical behavior and for designing new molecules with tailored characteristics. nih.gov These models are built upon the principle that the activity or property of a chemical is a function of its molecular structure.
The development of a robust QSAR/QSPR model involves several key steps:
Data Set Curation: A series of this compound derivatives with known experimental data (e.g., reaction rates, selectivity, or a specific physical property) is compiled. This set is typically divided into a training set for model development and a test set for external validation. tandfonline.com
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, topological, and thermodynamic properties.
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees), are used to build a mathematical equation that links the molecular descriptors to the observed activity or property. nih.gov
Validation: The model's statistical significance and predictive power are rigorously assessed through internal (e.g., cross-validation) and external validation procedures to ensure its reliability and prevent chance correlations. nih.gov
While specific QSAR/QSPR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the established principles for other nitrile-containing compounds serve as a blueprint for how such investigations would be structured. nih.govtandfonline.com
Correlating Structural Features with Reactivity and Selectivity
A primary application of QSAR in the study of this compound derivatives would be to elucidate the relationship between specific structural features and the compound's reactivity or the selectivity of its transformations. The nitrile group (–C≡N) is a versatile functional group whose reactivity can be significantly modulated by its electronic environment. nih.govnih.gov For instance, the electrophilicity of the nitrile carbon atom, a key factor in its reaction with nucleophiles, is highly sensitive to the electronic effects of neighboring substituents. nih.govresearchgate.net
In a hypothetical study, one could synthesize a series of this compound analogs with varying substituents and measure their reactivity in a specific reaction, such as hydrolysis or reduction. Computational chemistry would then be used to calculate descriptors for each analog. A QSAR model could then be developed to correlate these descriptors with the observed reactivity.
Key Structural Features and Descriptors:
Steric Hindrance: The bulky di-propyl substitution at the α-carbon of this compound already imposes significant steric hindrance. Descriptors like molar volume, surface area, and specific sterimol parameters would quantify the spatial arrangement around the nitrile group.
Electronic Effects: Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) elsewhere in the molecule would alter the electronic density on the nitrile group. nih.gov Electronic descriptors such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) would capture these effects. chemrxiv.org
Hydrophobicity: The partition coefficient (logP) is a descriptor that measures the hydrophobicity of a molecule, which can influence its reactivity in different solvent systems.
The following interactive table illustrates a hypothetical dataset for a QSAR study on this compound derivatives, correlating structural descriptors with a hypothetical reaction rate constant (k).
| Compound | Derivative Structure (R) | LUMO Energy (eV) | Molar Volume (ų) | LogP | Hypothetical Reactivity (log(k)) |
| 1 | H (this compound) | 1.52 | 165.2 | 2.9 | -2.5 |
| 2 | 4-Cl (on a propyl chain) | 1.35 | 175.8 | 3.4 | -2.1 |
| 3 | 4-OH (on a propyl chain) | 1.60 | 170.1 | 2.1 | -3.0 |
| 4 | 4-CN (on a propyl chain) | 1.28 | 178.5 | 2.5 | -1.8 |
| 5 | 4-NH2 (on a propyl chain) | 1.65 | 172.4 | 1.9 | -3.2 |
This table contains hypothetical data for illustrative purposes.
From such data, a QSAR equation could be generated, for example: log(k) = β₀ + β₁(LUMO Energy) + β₂(Molar Volume) + β₃(logP)
This equation would quantitatively describe how changes in electronic properties (LUMO energy), steric bulk (Molar Volume), and hydrophobicity (LogP) influence the reactivity of these derivatives. Such a model provides valuable mechanistic insights, showing, for instance, that lower LUMO energy (indicative of greater electrophilicity) leads to higher reactivity. nih.gov
Predictive Models for Novel Nitrile Architectures
The process involves designing a new derivative in silico, calculating its molecular descriptors, and then inputting these descriptor values into the established QSAR equation to obtain a predicted activity or property value. It is crucial that the newly designed structures fall within the model's "applicability domain," which defines the chemical space for which the model provides reliable predictions. researchgate.net
For example, using the hypothetical QSAR model from the previous section, one could design new derivatives of this compound and predict their reactivity before committing to their synthesis.
The following interactive table demonstrates how the model could be used to screen novel architectures.
| New Compound | Proposed Derivative Structure (R) | Calculated LUMO Energy (eV) | Calculated Molar Volume (ų) | Calculated LogP | Predicted Reactivity (log(k)) |
| 6 | 4-F (on a propyl chain) | 1.40 | 168.0 | 3.0 | -2.3 |
| 7 | 4-OCH3 (on a propyl chain) | 1.62 | 178.3 | 2.6 | -2.9 |
| 8 | 4-NO2 (on a propyl chain) | 1.15 | 180.1 | 2.8 | -1.5 |
This table contains hypothetical data for illustrative purposes.
Advanced Spectroscopic and Analytical Methodologies for 2,2 Dipropylvaleronitrile Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 2,2-Dipropylvaleronitrile.
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the protons on the carbon adjacent to the nitrile group (α-protons) are expected to resonate in the range of 2-3 ppm ucalgary.ca. The chemical shifts of other protons in the propyl groups would appear at higher fields.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group (C≡N) typically appears in a characteristic region between 115 and 125 ppm ucalgary.ca. The quaternary carbon, being devoid of attached protons, often exhibits a signal of minimal intensity ucalgary.ca. The chemical shifts of the carbon atoms within the propyl chains can also be assigned based on their distance from the electron-withdrawing nitrile group.
The purity of a this compound sample can be readily assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The presence of impurities, such as residual solvents from synthesis, can be identified by comparing the observed chemical shifts with established data for common laboratory solvents illinois.edu.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C≡N | - | ~120 |
| α-C | - | Varies |
| Propyl CH₂ | Varies | Varies |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
For a molecule with overlapping signals in one-dimensional spectra, multidimensional NMR techniques are employed to resolve ambiguities and confirm the complete structural assignment. These methods provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the propyl groups of this compound, helping to trace the connectivity of the alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connectivity around the quaternary carbon center and its attachment to the nitrile group.
These multidimensional approaches are powerful tools for the detailed structural analysis of complex molecules nih.govwiley.combitesizebio.com.
NMR spectroscopy is also a valuable tool for studying reaction mechanisms by identifying transient intermediates. In the synthesis of nitriles, for instance, intermediates such as imine anions can be formed during nucleophilic addition reactions libretexts.orgpressbooks.pub. By acquiring NMR spectra at different stages of a reaction, it is possible to observe the formation and consumption of these intermediates, providing insights into the reaction pathway. For example, the reduction of nitriles with agents like lithium aluminum hydride proceeds through an imine anion intermediate which can be characterized spectroscopically libretexts.orgchemistrysteps.com.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. These methods are particularly sensitive to the presence of specific functional groups and intermolecular interactions.
The most prominent feature in the vibrational spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N).
Infrared (IR) Spectroscopy: The C≡N stretching vibration gives rise to a sharp and intense absorption band in the IR spectrum, typically in the region of 2220-2260 cm⁻¹ for saturated aliphatic nitriles spectroscopyonline.com. The exact position of this band is sensitive to the electronic environment of the nitrile group. For instance, conjugation with a double bond or an aromatic ring lowers the stretching frequency spectroscopyonline.comjove.com.
Raman Spectroscopy: The C≡N stretch is also Raman active and can provide complementary information. Raman and IR spectroscopy are governed by different selection rules, and comparing the spectra can aid in a more complete vibrational analysis nih.govresearchgate.net.
The intensity of the C≡N stretching peak in the IR spectrum is related to the change in dipole moment during the vibration spectroscopyonline.com. The polar nature of the C≡N bond results in a strong absorption spectroscopyonline.com.
The vibrational frequency of the nitrile group is remarkably sensitive to its local environment, making it an excellent probe for studying intermolecular interactions and solvation.
Solvent Effects: The C≡N stretching frequency can shift depending on the polarity of the solvent nih.govacs.orgsemanticscholar.org. This phenomenon, known as solvatochromism, is attributed to the vibrational Stark effect, where the electric field of the solvent molecules perturbs the vibrational frequency of the nitrile bond nih.govacs.orgsemanticscholar.orgnih.govresearchgate.net. In aprotic solvents, the frequency generally shifts with changes in the solvent's reaction field nih.govacs.org.
Hydrogen Bonding: In protic solvents capable of hydrogen bonding, the nitrile nitrogen can act as a hydrogen bond acceptor. This interaction typically leads to a blue shift (an increase in frequency) of the C≡N stretching vibration nih.govacs.orgresearchgate.net. The magnitude of this shift can provide information about the strength of the hydrogen bond.
By analyzing the nitrile stretching frequency in different solvents, valuable insights into the solvation structure and specific solute-solvent interactions of this compound can be obtained.
Interactive Data Table: Typical Nitrile Stretching Frequencies
| Environment | Typical C≡N Stretching Frequency (cm⁻¹) |
|---|---|
| Saturated Aliphatic Nitrile | 2240 - 2260 spectroscopyonline.com |
| Aromatic Nitrile | 2220 - 2240 spectroscopyonline.com |
X-ray Diffraction for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystal. nih.govwikipedia.org For derivatives of this compound that can be synthesized in a crystalline form, single-crystal X-ray diffraction provides unparalleled insight into their solid-state conformation. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms arranged periodically within the crystal lattice.
The analysis of the diffraction data allows for the calculation of a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms can be determined, yielding precise information on bond lengths, bond angles, and torsion angles. This level of detail is fundamental for understanding the molecule's spatial arrangement and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net
Table 1: Illustrative Crystallographic Data Obtainable for a Nitrile Compound Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |
| a (Å) | 10.123 | Unit cell dimension along the a-axis. |
| b (Å) | 5.432 | Unit cell dimension along the b-axis. |
| c (Å) | 15.678 | Unit cell dimension along the c-axis. |
| β (°) | 98.76 | The angle of the unit cell's b-axis. |
| Volume (ų) | 850.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calc) (g/cm³) | 1.234 | The calculated density of the crystal. |
Chemometric Analysis of Spectroscopic Data
In the analysis of complex chemical systems, spectroscopic techniques often generate vast and intricate datasets. Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this data. stmarys-ca.edunih.gov For this compound and related nitrile compounds, chemometric analysis of data from techniques like infrared (IR) or Raman spectroscopy can reveal subtle structural differences and relationships that are not apparent from a simple inspection of the spectra. researchgate.netspectroscopyonline.com
Principal Component Analysis (PCA) for Structural Classification and Relationships
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. tandfonline.comcatalysisconsulting.co.uk When applied to spectroscopic data, PCA transforms the original variables (e.g., absorbance at each wavenumber) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data, allowing for visualization of sample groupings, trends, and outliers in a lower-dimensional space. tandfonline.com
In the context of nitrile chemistry, PCA can be used to:
Classify different nitrile isomers or derivatives based on their spectral fingerprints.
Identify relationships between spectral features and molecular structure or properties.
Monitor chemical reactions or processes involving nitriles by tracking changes in the PC scores over time.
For example, a study on nitrile butadiene rubber production successfully used PCA to troubleshoot reactor operations by analyzing process data, demonstrating the technique's ability to make physicochemical sense of complex datasets. researchgate.nettandfonline.comtandfonline.com A similar approach could be applied to a dataset of IR spectra from various batches of this compound derivatives to classify them based on structural similarities.
Table 2: Hypothetical Principal Component Loadings for IR Spectra of Nitrile Derivatives
| Wavenumber (cm⁻¹) | Loading on PC1 | Loading on PC2 | Interpretation |
| 2250 (C≡N stretch) | 0.85 | -0.12 | High positive loading indicates PC1 is strongly influenced by the nitrile group environment. |
| 2960 (C-H stretch) | 0.21 | 0.75 | High positive loading indicates PC2 is related to the alkyl chain structure. |
| 1465 (C-H bend) | 0.15 | 0.68 | Also relates to the alkyl structure, correlating with the C-H stretch on PC2. |
| 1380 (C-H bend) | 0.30 | -0.15 | Moderate loading on PC1 may indicate coupling with vibrations near the nitrile group. |
Multivariate Statistical Methods in Nitrile Chemistry Research
Beyond PCA, a range of other multivariate statistical methods are employed in chemical research to analyze complex data. stmarys-ca.edueurachem.orgjstatsoft.org These methods can be broadly categorized into unsupervised methods for data exploration and supervised methods for prediction and classification.
Unsupervised Methods:
Cluster Analysis (CA): This technique groups samples based on their similarity. In nitrile research, it could be used to automatically categorize a large library of nitrile compounds based on their spectroscopic profiles without prior knowledge of their classes.
Supervised Methods:
Partial Least Squares (PLS) Regression: PLS is used to build predictive models when there are many, and often correlated, predictor variables, such as a full spectrum. It could be used to create a model that predicts a specific property of a nitrile compound (e.g., reactivity, purity) from its spectroscopic data.
Discriminant Analysis (DA): This method is used to build models that can classify samples into predefined groups. For example, a discriminant model could be trained to distinguish between different structural isomers of a this compound derivative based on their mass spectra.
The application of these multivariate techniques allows researchers to move beyond simple data interpretation and develop robust models for classification, prediction, and process understanding in the field of nitrile chemistry. eurachem.orgresearchgate.net
Structure Reactivity and Structure Selectivity Relationships in 2,2 Dipropylvaleronitrile Systems
Electronic and Steric Influences of Alkyl Substituents on Nitrile Reactivity
The reactivity of the nitrile group (-C≡N) in 2,2-dipropylvaleronitrile is significantly influenced by the electronic and steric properties of the surrounding alkyl groups. The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.
The three propyl groups attached to the α-carbon create substantial steric hindrance around the nitrile functional group. This steric bulk can impede the approach of reagents, thereby slowing down reactions that involve direct attack on the nitrile carbon or coordination to the nitrogen atom.
Hammett and Eyring Analyses for Mechanistic Insights
Hammett and Eyring analyses are powerful tools for elucidating reaction mechanisms by correlating reaction rates with substituent electronic effects and thermodynamic parameters, respectively. However, no specific Hammett or Eyring studies have been published for this compound.
In a hypothetical scenario, a Hammett analysis would not be directly applicable in its traditional form, as the substituents (propyl groups) are not on an aromatic ring. mdpi.com However, related linear free-energy relationships could be used to compare the reactivity of a series of α-substituted nitriles.
An Eyring analysis would involve measuring the temperature dependence of the reaction rate to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). For a reaction involving the sterically congested this compound, a highly negative entropy of activation would be expected, reflecting the loss of conformational freedom in the transition state.
Inductive and Hyperconjugative Effects on the Nitrile Group
Alkyl groups, such as the propyl groups in this compound, are generally considered to be electron-donating through two main effects: the inductive effect and hyperconjugation. stackexchange.comreddit.comyoutube.comslideshare.net
Inductive Effect: The propyl groups, being more electropositive than the sp-hybridized nitrile carbon, can donate electron density through the sigma bond framework. slideshare.net This effect would slightly reduce the electrophilicity of the nitrile carbon, potentially decreasing its reactivity towards nucleophiles.
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the π-system of the nitrile group. stackexchange.comstackexchange.com This donation of electron density can also stabilize any positive charge that develops on the α-carbon in certain reaction intermediates.
Stereochemical Control and Diastereoselectivity in this compound Transformations
Transformations of this compound that generate a new stereocenter would require careful consideration of stereochemical control. Due to the high degree of steric hindrance, achieving high levels of diastereoselectivity could be challenging.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
In the absence of a chiral center within this compound itself, the introduction of stereochemistry would necessitate the use of external chiral agents.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.
Chiral Catalysts: Asymmetric catalysis, employing chiral metal complexes or organocatalysts, is a powerful strategy for enantioselective synthesis. mdpi.comrsc.orgrsc.org For instance, the asymmetric reduction of the nitrile to a primary amine could potentially be achieved with a chiral catalyst. The choice of catalyst and reaction conditions would be crucial in overcoming the steric bulk of the substrate. nih.govbeilstein-journals.org
Conformational Analysis and Stereochemical Outcomes
The conformational preferences of this compound and its reaction intermediates would play a critical role in determining stereochemical outcomes. The bulky propyl groups would restrict bond rotation, leading to a limited number of low-energy conformations. A detailed conformational analysis, likely through computational modeling, would be necessary to predict the facial bias for the approach of a reagent. nih.gov The preferred conformation would aim to minimize steric interactions between the large alkyl groups.
Regioselectivity in Addition and Cyclization Reactions of Nitriles
Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.comdurgapurgovtcollege.ac.inmsu.edunumberanalytics.com In reactions involving the nitrile group of this compound, such as additions or cyclizations, the primary site of reactivity is the carbon-nitrogen triple bond.
For example, in a [2+2+2] cycloaddition reaction, the regioselectivity would be dictated by the electronic and steric matching between the nitrile and the other reacting partners. The significant steric hindrance imposed by the three propyl groups would be a major factor governing the feasibility and outcome of such reactions.
Kinetic and thermodynamic factors also influence regioselectivity. numberanalytics.com In many cases, the sterically less hindered product is formed faster (kinetic control), while the more stable product is favored under equilibrium conditions (thermodynamic control). Given the steric congestion of this compound, kinetically controlled reactions might be favored to avoid the high energy transition states associated with forming more sterically hindered products.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental framework for rationalizing chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org In any reaction, the donation of electrons from the HOMO of a nucleophile to the LUMO of an electrophile is a key stabilizing interaction that leads to bond formation. libretexts.orglibretexts.org The energy difference between these frontier orbitals, often called the HOMO-LUMO gap, is a critical predictor of a molecule's reactivity; a smaller gap generally corresponds to higher reactivity. acs.orgmdpi.com
For this compound, the primary sites of interest for FMO analysis are the nitrile group and the α-carbon.
The Nitrile Group as an Electrophile: The carbon-nitrogen triple bond (C≡N) is highly polarized due to the greater electronegativity of nitrogen. This polarization results in a significant partial positive charge on the carbon atom, making it electrophilic. fiveable.meopenstax.org The LUMO of this compound is therefore expected to be centered on the π* antibonding orbital of the C≡N bond. Nucleophilic attack on the nitrile carbon is a common reaction pathway, driven by the interaction of the nucleophile's HOMO with this LUMO. openstax.orgnih.gov
Reactivity at the α-Carbon: While the nitrile group itself is electrophilic, it is also an electron-withdrawing group. This property can increase the acidity of the α-hydrogens. msu.edu However, this compound lacks α-hydrogens, precluding reactions that proceed via enolate formation, such as standard α-alkylation or aldol-type condensations. msu.edu Any reaction at the α-carbon would necessitate the cleavage of a C-C bond, which is generally unfavorable.
Table 1: Illustrative Frontier Orbital Characteristics of this compound
This table presents hypothetical, representative energy values and characteristics for the frontier orbitals of this compound, based on established principles of molecular orbital theory for analogous alkyl nitriles.
| Orbital | Primary Location | Key Characteristics | Implication for Reactivity |
| HOMO | σ bonds of the alkyl framework | Comprised of bonding molecular orbitals; energy level influences nucleophilicity (if the molecule were to act as a nucleophile). | Low nucleophilicity; the molecule primarily acts as an electrophile. |
| LUMO | π* orbital of the C≡N group | Low-lying antibonding orbital, localized primarily on the nitrile carbon. fiveable.menih.gov | Site of nucleophilic attack; dictates the electrophilicity of the molecule. |
Advanced Applications of 2,2 Dipropylvaleronitrile in Chemical Synthesis and Materials Science
2,2-Dipropylvaleronitrile as a Key Building Block for Complex Organic Molecules
In the realm of organic chemistry, the synthesis of complex molecules often relies on the use of smaller, well-defined chemical units known as building blocks. boronmolecular.comwikipedia.orgsigmaaldrich.com These building blocks provide the foundational carbon skeletons and functional groups necessary for constructing larger, more intricate structures. boronmolecular.com this compound serves as such a building block, offering a unique combination of a nitrile functional group and a sterically hindered quaternary carbon center.
Precursor in Multistep Organic Synthesis
Multistep organic synthesis involves a series of chemical reactions to transform simple starting materials into more complex target molecules. youtube.comlibretexts.org this compound has been identified as a precursor in such synthetic sequences. For instance, it is recognized as an impurity in the synthesis of Valproic Acid, a widely used pharmaceutical. chemwhat.comdaicelpharmastandards.com This indicates its role as a potential intermediate or starting material in related synthetic pathways. daicelpharmastandards.com The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functional groups, such as amines, carboxylic acids, and amides, further expanding its utility in the synthesis of diverse molecular architectures. For example, the related compound 2,2-dipropylpentanamide is also an impurity in Valproic Acid synthesis, suggesting a potential synthetic transformation from the nitrile. cleanchemlab.comdaicelpharmastandards.com
Scaffold for Novel Chemical Entities
A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. nih.govbiosolveit.delifechemicals.com The highly substituted carbon framework of this compound makes it an interesting scaffold for the design of novel chemical entities. By modifying the nitrile group or the propyl chains, chemists can generate a range of derivatives with potentially unique biological activities or material properties. The concept of "scaffold hopping," where a known active scaffold is replaced with a novel one to discover new compounds with improved properties, could potentially be applied using the this compound core. nih.govbiosolveit.de This approach is valuable in drug discovery for generating new intellectual property and overcoming issues with existing drug candidates. biosolveit.de
Contributions to Methodological Development in Organic Synthesis
The development of new synthetic methods is a cornerstone of modern organic chemistry, enabling the efficient and selective construction of molecules. ox.ac.uk The unique properties of this compound and related sterically hindered nitriles can drive the development of new synthetic strategies.
Development of Novel Catalytic Systems
Catalysis plays a pivotal role in chemical synthesis by accelerating reactions and controlling their outcomes. u-tokyo.ac.jp The synthesis and transformation of sterically demanding molecules like this compound can necessitate the development of novel catalytic systems. For example, the synthesis of nitriles from amides can be achieved using catalytic methods, and the reverse transformation is also a key area of research. u-tokyo.ac.jp The challenges associated with manipulating the sterically hindered environment around the nitrile group in this compound could inspire the design of new catalysts with enhanced activity and selectivity for such transformations.
Exploration of New Reaction Classes
The reactivity of the nitrile group, particularly in a sterically congested environment, can be exploited to explore new types of chemical reactions. nih.gov For instance, the conversion of nitriles to other functional groups under mild conditions is an ongoing area of research. The presence of the three propyl groups in this compound presents a unique steric environment that could lead to unusual reactivity or selectivity in known transformations, or even enable entirely new reaction pathways.
Integration in Specialty Chemical and Materials Research
Specialty chemicals are valued for their performance and function in specific applications. wikipedia.org The distinct structure of this compound suggests its potential for integration into the synthesis of specialty chemicals and advanced materials. biosolveit.dewordpress.com For instance, the lipophilic nature imparted by the propyl groups could be advantageous in the design of new polymers, lubricants, or coatings. The nitrile group can also participate in polymerization reactions or be chemically modified to introduce other functionalities, allowing for the creation of materials with tailored properties. The development of new materials with specific thermal, mechanical, or electronic properties often relies on the incorporation of unique molecular building blocks like this compound.
Synthesis of Monomers and Polymer Precursors
The transformation of a stable, sterically hindered nitrile into a polymerizable monomer would necessitate chemical modifications to introduce a reactive functional group. The nitrile group (–C≡N) itself, while polar, is not typically a polymerizable moiety under standard conditions. However, it can serve as a synthetic handle for conversion into other functional groups that are amenable to polymerization.
Hypothetical Monomer Synthesis from this compound:
A primary strategy would involve the reduction or hydrolysis of the nitrile group.
Reduction to an Amine: The nitrile group can be reduced to a primary amine (–CH₂NH₂). This transformation would yield 2,2-dipropyl-1-pentanamine . This resulting amine could then potentially serve as a monomer in step-growth polymerization reactions, such as in the formation of polyamides or polyimides, by reacting with dicarboxylic acids or dianhydrides, respectively.
Hydrolysis to a Carboxylic Acid: Complete hydrolysis of the nitrile group leads to the formation of a carboxylic acid, in this case, 2,2-dipropylvaleric acid . This carboxylic acid could then be used as a monomer in the synthesis of polyesters or polyamides.
Functionalization of the Alkyl Backbone: Another theoretical approach involves the functionalization of the propyl side chains. This would be a more complex synthetic route, requiring selective C-H activation to introduce polymerizable groups like vinyl or epoxy functionalities. nih.govsigmaaldrich.cnrsc.org
The steric bulk of the two propyl groups at the α-position would influence the reactivity of these derived monomers and the properties of the resulting polymers, potentially leading to materials with unique thermal and mechanical characteristics.
Role in Functional Materials Development
The incorporation of the bulky, aliphatic 2,2-dipropyl moiety into a polymer structure could impart specific properties to the resulting material. The high density of C-H bonds and the non-polar nature of the alkyl groups could lead to materials with low surface energy and hydrophobic characteristics.
Conceptual Applications in Functional Materials:
Low-Dielectric Constant Materials: Polymers with a high free volume and low polarity often exhibit low dielectric constants, which are desirable for applications in microelectronics as insulating layers. The bulky 2,2-dipropyl groups could prevent dense chain packing, creating voids and thus lowering the dielectric constant of the material.
Hydrophobic Coatings: The aliphatic nature of the side groups could be exploited to create highly hydrophobic surfaces. Polymers incorporating this compound-derived monomers could be used in the formulation of water-repellent coatings for various substrates.
Membrane Technology: The controlled introduction of bulky side groups can influence the free volume and pore size distribution in polymer membranes. This could be a strategy for designing membranes with specific gas or liquid separation properties.
It is important to reiterate that these applications are conceptual and based on the extrapolation of known structure-property relationships in polymer science. aurorascientific.comresearchgate.neted.ac.uk There is currently no direct experimental evidence in the published literature to support the use of this compound for these purposes.
Emerging Research Directions and Future Prospects for 2,2 Dipropylvaleronitrile Studies
Integration of Artificial Intelligence and Machine Learning in Nitrile Chemistry
Table 1: AI-Assisted Retrosynthesis Approaches
| Approach | Description | Relevance to 2,2-Dipropylvaleronitrile Synthesis | Key Benefit |
|---|---|---|---|
| Template-Based | Uses a large library of pre-encoded reaction rules or "templates" to identify possible reverse reactions. computabio.comacs.org | Can quickly identify well-established methods for creating the quaternary carbon center or introducing the nitrile group. | High accuracy for known reaction types. |
| Template-Free | Treats retrosynthesis as a translation problem, similar to language translation, without relying on explicit rules. computabio.com | May propose novel or unconventional bond disconnections, leading to innovative synthetic strategies. | Discovery of novel synthetic routes. |
| Integrated Frameworks | Combines data-driven models with rule-based techniques and Monte Carlo tree search algorithms to explore and evaluate synthetic pathways. acs.orgmdpi.com | Provides a comprehensive analysis, ranking multiple potential routes based on factors like cost, step-count, and starting material availability. | Optimized and practical route selection. |
Beyond planning synthetic routes, AI and ML are critical for optimizing reaction conditions and predicting outcomes. rsc.org Machine learning models can be trained on experimental data to predict how variables like temperature, solvent, catalyst, and concentration will affect the yield and purity of a reaction producing this compound. mdpi.comnumberanalytics.com This predictive capability significantly reduces the number of experiments needed, saving time and resources. mdpi.com
Furthermore, computational chemistry methods like Density Functional Theory (DFT) can be combined with ML to predict the reactivity of nitrile compounds. nih.govresearchgate.net Such models can assess the electrophilicity of the nitrile carbon in this compound, providing insights into its potential reactivity with various nucleophiles. nih.gov This is crucial for designing new transformations and for anticipating potential side reactions. These tools are becoming essential for predicting how a given nitrile will react, which is helpful in both drug design and toxicity assessment. nih.gov
Sustainable Synthesis and Process Intensification of Nitrile Compounds
The chemical industry's shift towards "green chemistry" prioritizes the development of environmentally benign, efficient, and safe manufacturing processes. For nitriles, this involves moving away from hazardous reagents like toxic cyanides and adopting technologies that intensify processes for better resource and energy efficiency. nih.govtugraz.at
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net This technology is particularly well-suited for nitrile synthesis, as it allows for enhanced control over reaction parameters, improved safety, and easier scalability. vapourtec.com
The use of microreactors provides superior heat and mass transfer, which can lead to higher yields and purities. vapourtec.com For many nitrile syntheses that involve hazardous intermediates or highly exothermic steps, flow chemistry minimizes risks by keeping the volume of reactive material low at any given time. rhhz.net Recent developments include cyanide-free methods for synthesizing aryl nitriles in continuous flow systems, demonstrating the potential for safer and more efficient production. rsc.org Protocols for converting carboxylic acids and aldehydes directly to nitriles under continuous flow conditions have also been established, offering versatile and scalable routes that could be adapted for the synthesis of aliphatic nitriles like this compound. rhhz.netacs.org
Table 2: Advantages of Continuous Flow Synthesis for Nitriles
| Feature | Benefit |
|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. rhhz.net |
| Precise Control | Superior control over temperature, pressure, and residence time leads to higher selectivity and fewer by-products. vapourtec.com |
| Rapid Optimization | Automated systems allow for rapid screening of reaction conditions. |
| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" reactors, bypassing challenging batch scale-up issues. vapourtec.comrsc.org |
Biocatalysis, the use of natural catalysts like enzymes, represents a powerful approach to green chemistry. nih.govopenbiotechnologyjournal.com Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous environments, offering high selectivity and reducing the energy consumption and waste associated with conventional chemical methods. nih.govuva.nl
For nitrile chemistry, two main classes of enzymes are of particular importance:
Nitrile Hydratases (NHases): These enzymes catalyze the hydration of nitriles to the corresponding amides. nih.govfrontiersin.org This pathway is used in the large-scale industrial production of compounds like acrylamide (B121943) and nicotinamide. openbiotechnologyjournal.comfrontiersin.org
Nitrilases: These enzymes directly convert nitriles into carboxylic acids and ammonia (B1221849) in a single step. nih.govopenbiotechnologyjournal.com This avoids the need for the often harsh conditions required for chemical hydrolysis. tandfonline.com
Recent research has focused on discovering and engineering novel enzymes for nitrile synthesis, not just transformation. For example, the enzyme aldoxime dehydratase can produce nitriles from aldoximes, providing a completely cyanide-free synthetic route. nih.govchemistryviews.org Such biocatalytic methods could be developed for the sustainable production of this compound or its derivatives, offering a greener alternative to traditional synthetic pathways. tugraz.at
Exploration of Novel Reactivity Modes for Highly Substituted Nitriles
The structure of this compound, with its sterically hindered quaternary carbon atom adjacent to the cyano group, presents unique challenges and opportunities in terms of reactivity. The steric bulk can impede reactions that would proceed easily with less substituted nitriles. However, this same steric hindrance can also be exploited to control selectivity or to enable unusual reaction pathways.
Research into the reactivity of highly substituted nitriles has shown that their behavior can differ significantly from simpler analogs. researchgate.net For example, steric hindrance can influence the outcome of competing reaction pathways, such as favoring nucleophilic addition to the nitrile over other potential reactions in the molecule. rsc.org
Future studies on this compound will likely focus on developing novel catalytic systems capable of activating its sterically encumbered nitrile group. This could involve metal-ligand cooperative catalysts that bind and activate the nitrile for subsequent nucleophilic attack. rsc.org Additionally, the unique electronic and steric environment of such highly substituted nitriles may allow for novel annulation or alkylation reactions, leading to the rapid assembly of complex molecular scaffolds. duq.edu Investigating the carbene-like character of related nitrile ylides has also opened up new dimerization and cyclization pathways, which could be relevant for exploring the reactivity of complex nitriles. nih.gov
Advanced Characterization Techniques and Data Science Integration
The comprehensive understanding of a chemical entity such as this compound is increasingly reliant on the synergy between advanced analytical instrumentation and computational data analysis. This integrated approach allows for the elucidation of molecular structure, prediction of properties, and the acceleration of research and development.
Advanced Characterization Techniques
Modern analytical chemistry offers a suite of powerful techniques for the detailed characterization of organic molecules. For a compound like this compound, these methods would be instrumental in confirming its identity, purity, and understanding its physicochemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show characteristic signals for the propyl groups, while ¹³C NMR would identify the quaternary carbon and the carbon of the nitrile group. Advanced 2D NMR techniques, such as COSY and HMQC, could further confirm the connectivity of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. A key feature in the IR spectrum of this compound would be the characteristic stretching vibration of the nitrile (C≡N) group, typically observed in the range of 2220-2260 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be critical in confirming the precise molecular formula of this compound (C₁₁H₂₁N).
While experimental spectra for this compound are not widely published, data for the related compound, 2-propylvaleronitrile (B45190) (also known as di-n-propyl acetonitrile), is available and provides an example of the expected spectral features. nih.gov
Data Science and Computational Chemistry Integration
In the absence of extensive experimental data, computational chemistry and data science offer powerful tools for predicting the properties and potential applications of this compound.
Computational Predictions:
Density Functional Theory (DFT) and other computational methods can be used to predict a variety of molecular properties. For this compound, this can include optimizing its three-dimensional structure, calculating its vibrational frequencies (to compare with theoretical IR spectra), and predicting its reactivity.
One area where computational prediction is particularly valuable is in the field of ion mobility-mass spectrometry. The predicted collision cross-section (CCS) is a measure of the shape and size of an ion in the gas phase. These values can be calculated for different adducts of this compound and used to aid in its identification in complex mixtures. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.17468 | 140.6 |
| [M+Na]⁺ | 190.15662 | 148.2 |
| [M-H]⁻ | 166.16012 | 141.2 |
| [M+NH₄]⁺ | 185.20122 | 159.6 |
| [M+K]⁺ | 206.13056 | 147.0 |
| [M+H-H₂O]⁺ | 150.16466 | 129.6 |
| [M+HCOO]⁻ | 212.16560 | 158.2 |
| [M+CH₃COO]⁻ | 226.18125 | 196.1 |
Data sourced from PubChemLite. uni.lu
Machine Learning and Data-Driven Discovery:
The integration of data science and machine learning is revolutionizing chemical research. Large databases of chemical structures and their corresponding properties can be used to train machine learning models. These models can then predict the properties of new or uncharacterized compounds like this compound with increasing accuracy.
Future research on this compound would likely involve:
Property Prediction: Using machine learning models to predict properties such as boiling point, solubility, and toxicity based on its molecular structure.
Spectral Analysis: Employing machine learning algorithms to analyze predicted or experimental spectra to automatically identify functional groups and even predict the entire molecular structure.
Reactivity and Synthesis Planning: Leveraging data from reaction databases to predict potential synthetic routes to this compound and to anticipate its reactivity in various chemical transformations.
Future Prospects
The future study of this compound will undoubtedly be driven by the interplay of advanced experimental work and in silico methods. The initial steps will involve the targeted synthesis and subsequent characterization of the compound using the advanced techniques outlined above. This experimental data will be crucial for validating and refining the existing computational models.
Once a solid foundation of experimental and validated computational data is established, the research can branch into exploring the potential applications of this compound. The unique sterically hindered nitrile group may impart interesting properties, making it a candidate for applications in areas such as:
Novel Solvents: Its branched aliphatic structure could lead to unique solvent properties.
Building Blocks in Organic Synthesis: The nitrile group can be converted into other functional groups, making it a potential intermediate in the synthesis of more complex molecules.
Materials Science: Incorporation into polymers or other materials could modify their physical and chemical properties.
Q & A
Q. Table 1: Common Impurities and Retention Times (HPLC)
| Impurity Name | CAS Number | Retention Time (min) |
|---|---|---|
| Valeronitrile | 110-59-8 | 5.2 |
| 2-Propylpentanenitrile | N/A | 7.8 |
| 2,2-Dipropylpentanamide | N/A | 9.5 |
Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Propyl chain protons (δ 0.8–1.5 ppm, triplets).
- Nitrile carbon (no direct proton signal; confirm via ¹³C NMR at δ 115–125 ppm) .
- FT-IR : Validate nitrile group presence via a sharp peak at ~2240 cm⁻¹ .
Advanced: How should researchers resolve contradictions in kinetic data during nitrile formation reactions?
Answer:
Contradictions in reaction kinetics (e.g., unexpected rate constants or byproduct profiles) require:
Systematic Replication : Repeat experiments under identical conditions to rule out procedural errors .
Cross-Validation with Computational Models :
- Use density functional theory (DFT) to simulate reaction pathways and identify intermediates (e.g., carbocation stability in alkylation steps).
Advanced Chromatography : Employ GC-MS (Gas Chromatography-Mass Spectrometry) to detect trace intermediates not captured by HPLC .
Peer Review : Compare findings with published mechanisms for structurally related compounds (e.g., alkylation of diphenylacetonitrile) .
Advanced: What strategies ensure robust impurity profiling for this compound in pharmaceutical intermediates?
Answer:
Follow ICH (International Council for Harmonisation) guidelines for impurity identification :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to simulate stability challenges.
- Quantitative Thresholds :
- Report impurities ≥0.1% using validated HPLC methods (ICH Q3A).
- Reference Standards : Use certified impurities (e.g., 2,2-dipropylpentanamide) from pharmacopeial sources .
Q. Table 2: Degradation Products Under Stress Conditions
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| Heat (60°C, 7 days) | Pentanenitrile | Thermal decomposition |
| UV Light (48 hrs) | 2-Propylpentanamide | Photo-oxidation |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline hydrolysis (e.g., 10% NaOH) before disposal .
Advanced: How can researchers design experiments to investigate the compound’s role in synthesizing optoelectronic materials?
Answer:
- Collaborative Frameworks : Partner with materials science labs to test optoelectronic properties (e.g., fluorescence quantum yield).
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., cyano) to enhance conjugation, as seen in 4-oxo-2,2-diphenylvaleronitrile derivatives .
- Characterization Tools :
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in thin films.
- Cyclic Voltammetry : Determine HOMO/LUMO energy levels for device compatibility.
Advanced: What methodologies address low yields in scaling up this compound synthesis?
Answer:
- Process Optimization :
- Switch from batch to flow chemistry for better temperature control.
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., solvent polarity, reaction time) .
Basic: How should researchers validate the compound’s stability under long-term storage conditions?
Answer:
- ICH Stability Testing :
- Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months.
- Assess purity monthly via HPLC and track moisture uptake using Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
